

S(-)-Bisoprolol: A Technical Guide to its Molecular Structure and Chemical Properties

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Compound of Interest

Compound Name: *S(-)-Bisoprolol*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular structure and chemical properties of **S(-)-Bisoprolol**, the pharmacologically active enantiomer of Bisoprolol.^{[1][2][3]} Bisoprolol is a potent and highly selective β_1 -adrenergic receptor antagonist, widely utilized in the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.^{[4][5][6]} This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Molecular Structure

S(-)-Bisoprolol, the (S)-enantiomer of (\pm) -1-[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol, is responsible for the majority of the beta-blocking activity of the racemic mixture.^{[2][7]}

Identifier	Value
IUPAC Name	(2S)-1-(4-((2-(1-methylethoxy)ethoxy)methyl)phenoxy)-3-((1-methylethyl)amino)propan-2-ol[8]
CAS Number	99103-03-4[8]
Molecular Formula	C ₁₈ H ₃₁ NO ₄ [8][9]
Molecular Weight	325.44 g/mol [8][10]
Canonical SMILES	CC(C)NC--INVALID-LINK-- COC1=CC=C(C=C1)COCCOC(C)C[8]
InChI Key	VHYCDWMUTMEGQY-KRWDZBQOSA-N[8]

Chemical and Physical Properties

The physicochemical properties of **S(-)-Bisoprolol** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

Property	Value	Source
Melting Point	100 °C (for Bisoprolol Fumarate)	[9][11]
Boiling Point	445.0 ± 45.0 °C (Estimated)	[6][9]
Solubility	Water: Readily soluble (as fumarate salt)[2][7]. The free base is less soluble (2.24 mg/mL at 25°C)[11]. Organic Solvents: Soluble in methanol, ethanol, and chloroform[2][7]. Soluble in DMSO and dimethylformamide (~30 mg/ml as hemifumarate)[12].	[2][7][11][12]
pKa	9.27 (strongest basic), 14.09 (strongest acidic)	[9][11]
LogP	1.9 - 2.14	[6][9][11]

Experimental Protocols for Property Determination

While specific, detailed experimental protocols for determining each property of **S(-)-Bisoprolol** are not extensively available in the public domain, the following outlines the general methodologies employed for the analysis of Bisoprolol and related compounds.

3.1. Spectrophotometric Methods UV-Vis spectrophotometry is a common technique for the quantitative determination of Bisoprolol in bulk and pharmaceutical dosage forms. The method is based on measuring the absorbance of a solution containing the compound at a specific wavelength. For Bisoprolol Fumarate, analysis can be performed by forming an ion-pair complex with reagents like bromothymol blue in a buffered solution (e.g., KCL-HCl buffer at pH 2.2), followed by extraction with an organic solvent like chloroform and measurement of the absorbance of the complex.[13]

3.2. Chromatographic Techniques High-Performance Liquid Chromatography (HPLC) is a precise and accurate method for the separation, identification, and quantification of Bisoprolol.

A typical HPLC method involves:

- Column: A reversed-phase column, such as an Eclipse XDB C18 (150 mm x 4.6 mm, 5 μ m).[\[14\]](#)
- Mobile Phase: A mixture of aqueous and organic solvents, for example, a mixture of water, methanol, and acetonitrile (e.g., 50:30:20 v/v/v).[\[14\]](#)
- Flow Rate: A constant flow rate, typically 1 mL/min.[\[14\]](#)
- Detection: UV detection at a specific wavelength, such as 225 nm.[\[14\]](#)
- Quantification: A calibration curve is generated by running standards of known concentrations to determine the concentration of the analyte in the sample.[\[15\]](#)

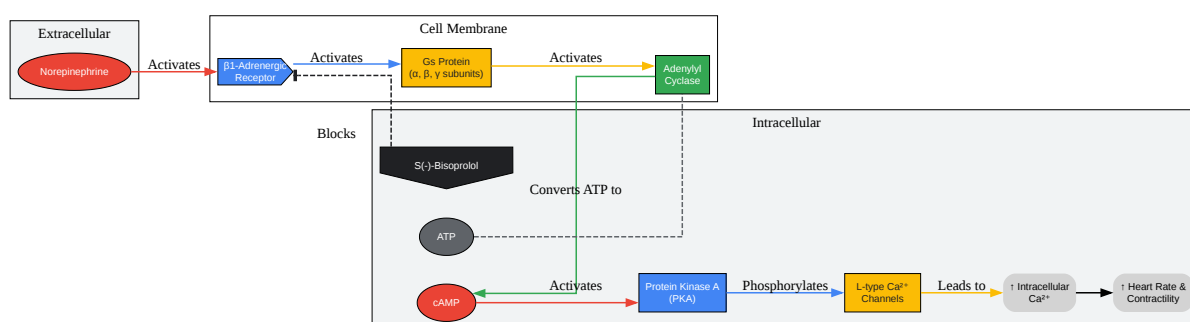
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity for the determination of Bisoprolol in biological matrices like human plasma.[\[13\]](#) This technique combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.

Signaling Pathways

S(-)-Bisoprolol exerts its therapeutic effect by selectively and competitively blocking β 1-adrenergic receptors, which are predominantly located in the heart and kidneys.[\[4\]](#)[\[16\]](#)[\[17\]](#) This blockade inhibits the binding of endogenous catecholamines like norepinephrine and epinephrine to these receptors, thereby modulating downstream signaling cascades.

4.1. Canonical Gs-Protein Coupled Signaling Pathway

The primary mechanism of action involves the inhibition of the Gs-protein coupled signaling pathway.



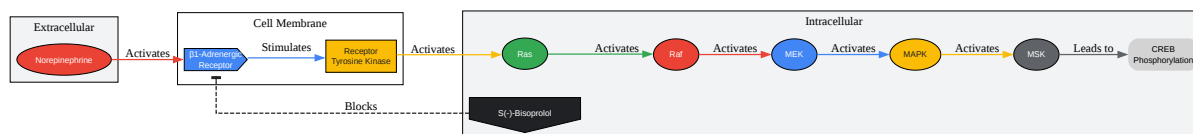
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Figure 1: Canonical β_1 -Adrenergic Receptor Signaling Pathway and its inhibition by **S(-)-Bisoprolol**.

In cardiac myocytes, the binding of catecholamines to β_1 -adrenergic receptors activates the associated Gs protein.[16] This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[18] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates L-type calcium channels, leading to increased intracellular calcium concentration.[16] This surge in calcium enhances myocardial contractility and heart rate.[18] [19] **S(-)-Bisoprolol** competitively blocks the β_1 -adrenergic receptor, thereby preventing this signaling cascade and reducing cardiac workload.[4][19]

4.2. Alternative Signaling Pathways

Research suggests that β_1 -adrenergic receptors can also activate signaling pathways independent of the canonical Gs-cAMP-PKA axis.



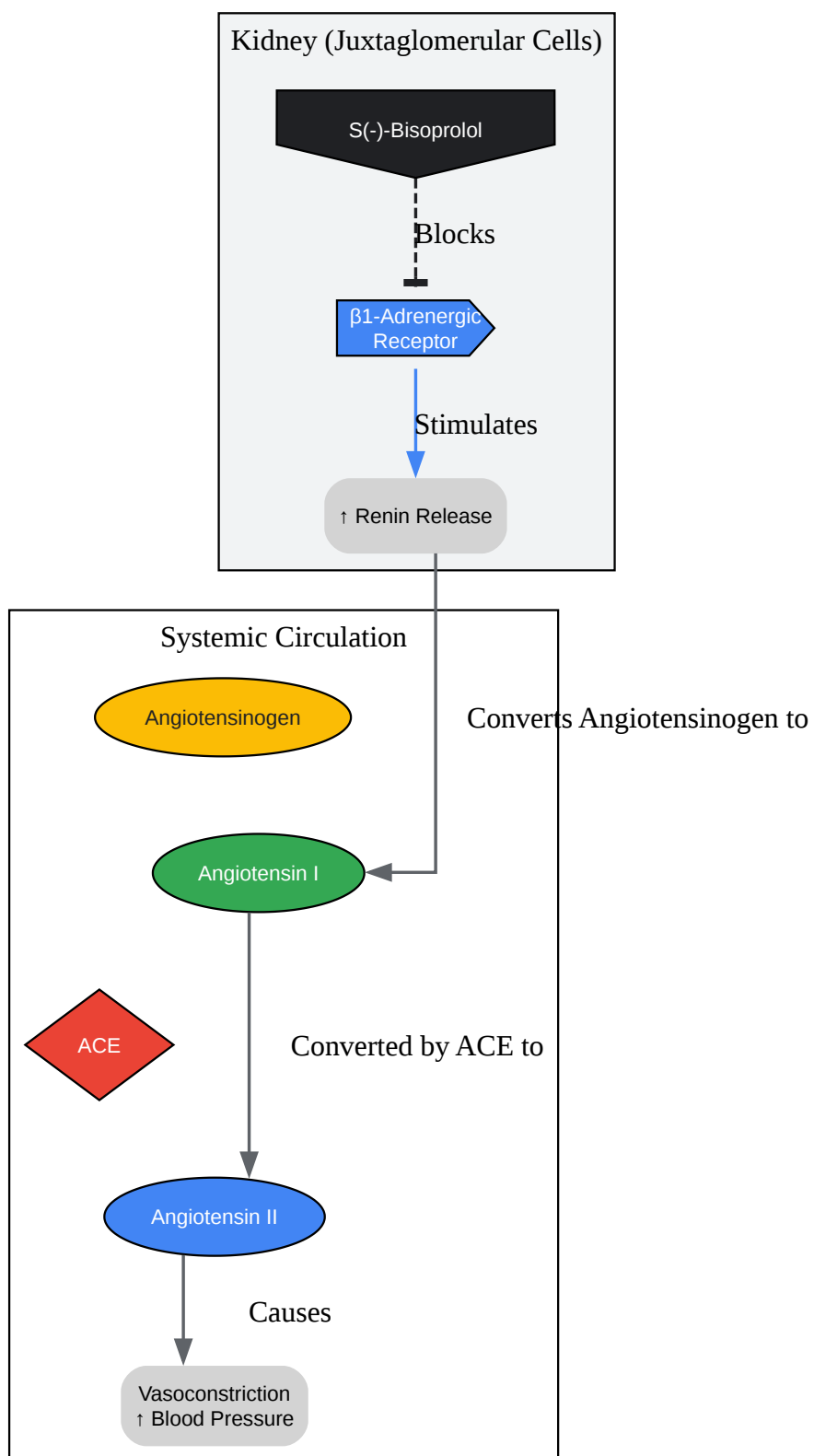
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Figure 2: Alternative β_1 -Adrenergic Receptor Signaling via the MAPK/ERK Pathway.

In certain cell types, such as striatal neurons, β_1 -adrenergic receptor activation can stimulate a receptor tyrosine kinase, leading to the activation of the Ras/Raf/MEK/MAPK signaling cascade.[20] This pathway can result in the phosphorylation of transcription factors like CREB (cAMP Response Element-Binding Protein), influencing gene expression.[20] The antagonistic action of **S(-)-Bisoprolol** on the β_1 -adrenergic receptor would also inhibit this alternative signaling pathway.

4.3. Effect on the Renin-Angiotensin System

β_1 -adrenergic receptors are also present in the juxtaglomerular cells of the kidney.[17] Stimulation of these receptors leads to the release of renin, which activates the renin-angiotensin-aldosterone system (RAAS), ultimately causing vasoconstriction and an increase in blood pressure.[21] By blocking these renal β_1 -receptors, **S(-)-Bisoprolol** inhibits renin secretion, contributing to its antihypertensive effect.[4][17]



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Figure 3: Inhibition of the Renin-Angiotensin System by **S(-)-Bisoprolol**.

Conclusion

S(-)-Bisoprolol is a well-characterized, highly selective β 1-adrenergic receptor antagonist with a defined molecular structure and a favorable physicochemical profile for oral administration. Its mechanism of action, primarily through the blockade of the canonical Gs-protein coupled signaling pathway in cardiac and renal tissues, underpins its efficacy in treating a range of cardiovascular disorders. A thorough understanding of its chemical properties and signaling pathway interactions is essential for ongoing research, development of new therapeutic applications, and optimization of clinical use.

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